molecular formula C7H7NO2 B141154 Methyl isonicotinate CAS No. 2459-09-8

Methyl isonicotinate

Cat. No.: B141154
CAS No.: 2459-09-8
M. Wt: 137.14 g/mol
InChI Key: OLXYLDUSSBULGU-UHFFFAOYSA-N
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Description

Methyl isonicotinate, also known as methyl pyridine-4-carboxylate, is a chemical compound with the molecular formula C₇H₇NO₂. It is a 4-pyridyl carbonyl compound consisting of a pyridine ring attached to a methyl carboxylate group. This compound is slightly toxic and has an irritating effect on the eyes, skin, and respiratory tract . It is primarily used as a semiochemical in pest management, particularly for thrips .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl isonicotinate It is known that it is used as a semiochemical, which means it is involved in the communication between organisms . The exact enzymes, proteins, and other biomolecules it interacts with are not currently known.

Cellular Effects

The cellular effects of This compound It is known to be slightly toxic to the human body, causing irritation to the eyes, skin, and respiratory tract

Molecular Mechanism

The molecular mechanism of This compound It is known to influence the movement of thrips, a type of insect, which suggests it may interact with certain receptors or other biomolecules in these organisms . The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.

Preparation Methods

Methyl isonicotinate can be synthesized through the esterification of isonicotinic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction mixture is then neutralized with sodium carbonate . The general reaction is as follows:

Isonicotinic acid+MethanolSulfuric acidMethyl isonicotinate+Water\text{Isonicotinic acid} + \text{Methanol} \xrightarrow{\text{Sulfuric acid}} \text{this compound} + \text{Water} Isonicotinic acid+MethanolSulfuric acid​Methyl isonicotinate+Water

In industrial settings, the production methods are similar but optimized for larger scales, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl isonicotinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isonicotinic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl isonicotinate has several scientific research applications:

Comparison with Similar Compounds

Methyl isonicotinate has several constitutional isomers, including methyl nicotinate, 2-nitrotoluene, and salicylamide . These compounds have the same molecular formula but differ in the connectivity between atoms, resulting in different chemical properties and applications. This compound is unique in its specific use as a semiochemical for thrips management, which sets it apart from its isomers.

Properties

IUPAC Name

methyl pyridine-4-carboxylate
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InChI

InChI=1S/C7H7NO2/c1-10-7(9)6-2-4-8-5-3-6/h2-5H,1H3
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InChI Key

OLXYLDUSSBULGU-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=NC=C1
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Molecular Formula

C7H7NO2
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DSSTOX Substance ID

DTXSID9062433
Record name Methyl isonicotinate
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Molecular Weight

137.14 g/mol
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Physical Description

Colorless liquid; mp = 7-9 deg C; [Alfa Aesar MSDS]
Record name Methyl isonicotinate
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Vapor Pressure

0.27 [mmHg]
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CAS No.

2459-09-8
Record name Methyl isonicotinate
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Synthesis routes and methods

Procedure details

A suspension of 100 g of isonicotinic acid (0.812 mol) in 250 ml of methanol was stirred and cooled to 10°. To this mixture was added dropwise 125 ml of sulfuric acid during 15 min. keeping the temperature below 20°. The reaction mixture was allowed to come to room temperature and then heated under reflux for 4.5 hr. After standing overnight it was poured onto 1 kg of ice and made alkaline with 235 g of sodium carbonate. The solid was filtered off, washed with water and with ether, and discarded. The filtrate was extracted with 3×300 ml of ether. The combined organic extracts were washed with water and with brine, dried over sodium sulfate, and concentrated in vacuo to leave 80 g (65%) of crude product as a pale oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
235 g
Type
reactant
Reaction Step Four
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the exact mode of action is not fully elucidated, research suggests that methyl isonicotinate primarily targets the olfactory system of thrips. [] This interaction triggers behavioral changes, particularly increased walking and take-off behaviors. [] It is believed to act as a kairomone, a chemical signal that benefits the receiver (thrips) at the expense of the emitter (the plant or a synthetic source). [, ]

A: Studies demonstrate that this compound stimulates both walking and take-off behavior in adult female western flower thrips. [] This effect is dose-dependent and influenced by the host plant. [] The increased activity likely contributes to enhanced trap capture observed in field and greenhouse studies. [, , , , , , , , , ]

A: Research in nectarine orchards suggests that this compound remains an effective lure throughout different plant growth stages, despite potential competition from varying host plant odors. [] This finding highlights its potential for practical applications in thrips management.

A: The molecular formula is C7H7NO2, and its molecular weight is 137.14 g/mol. []

A: Yes, researchers have used various spectroscopic techniques to characterize this compound, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , ] These techniques provide information about the compound's structure, functional groups, and interactions with other molecules.

A: Studies have evaluated various dispenser types, including commercial sachets, altered commercial sachets, polyethylene bags, and cotton rolls. [] The release rate is influenced by factors like dispenser type, loading amount, temperature, and air flow. []

A: Temperature is a major determinant of release rate from passive dispensers. [] As expected, higher temperatures generally result in faster release rates. Understanding these factors is crucial for optimizing the use of this compound in pest management strategies.

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